N'-(2-aminoethyl)ethane-1,2-diamine;4-dodecylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;4-dodecylbenzenesulfonic acid: is a compound that combines the properties of an amine and a sulfonic acid. The amine component, N’-(2-aminoethyl)ethane-1,2-diamine, is a versatile molecule with applications in various chemical processes. The sulfonic acid component, 4-dodecylbenzenesulfonic acid, is known for its surfactant properties and is widely used in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N’-(2-aminoethyl)ethane-1,2-diamine: This compound can be synthesized by the reaction of ethylenediamine with ethylene oxide under controlled conditions.
4-dodecylbenzenesulfonic acid: This compound is synthesized by sulfonation of dodecylbenzene with sulfur trioxide or oleum.
Industrial Production Methods:
N’-(2-aminoethyl)ethane-1,2-diamine: Industrial production involves the continuous reaction of ethylenediamine with ethylene oxide in a reactor, followed by purification through distillation.
4-dodecylbenzenesulfonic acid: Industrial production typically involves the sulfonation of dodecylbenzene in a continuous reactor, followed by neutralization and purification.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form primary amines.
Substitution: Both components can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : N’-(2-aminoethyl)ethane-1,2-diamine is used as a chelating agent and in the synthesis of polyamides and epoxy curing agents . 4-dodecylbenzenesulfonic acid is used as a surfactant and emulsifier in various chemical processes .
Biology: : The amine component is used in the synthesis of biologically active compounds, including pharmaceuticals .
Medicine: : The compound is used in the formulation of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients .
Industry: : The sulfonic acid component is widely used in detergents, cleaners, and emulsifiers .
Mechanism of Action
N’-(2-aminoethyl)ethane-1,2-diamine: : The compound acts as a chelating agent by binding to metal ions through its amine groups. This property is utilized in various applications, including water treatment and metal extraction .
4-dodecylbenzenesulfonic acid: : The compound acts as a surfactant by reducing the surface tension of water, allowing it to emulsify oils and other hydrophobic substances .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: Similar in structure but lacks the additional ethylene group.
Diethylenetriamine: Contains an additional amine group compared to N’-(2-aminoethyl)ethane-1,2-diamine.
Dodecylbenzenesulfonic acid: Similar to 4-dodecylbenzenesulfonic acid but may have different alkyl chain lengths.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine: The presence of both primary and secondary amine groups makes it a versatile chelating agent.
4-dodecylbenzenesulfonic acid: The specific structure provides optimal surfactant properties for industrial applications.
Properties
CAS No. |
40139-72-8 |
---|---|
Molecular Formula |
C22H43N3O3S |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;5-1-3-7-4-2-6/h13-16H,2-12H2,1H3,(H,19,20,21);7H,1-6H2 |
InChI Key |
XGGUAYSWSRYKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.